(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(17)15-7-10(16)9-4-5-11-12(6-9)19-8-18-11/h4-6H,7-8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPHRZZWQTPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587580 | |
| Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121505-99-5 | |
| Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Oxo-Ethyl Group: This step involves the acylation of the benzo[1,3]dioxole with an appropriate acyl chloride or anhydride.
Carbamate Formation: The final step is the reaction of the oxo-ethyl intermediate with tert-butyl isocyanate to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The benzo[1,3]dioxole moiety can undergo oxidation to form quinones under the influence of strong oxidizing agents.
Reduction: The oxo-ethyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring in the benzo[1,3]dioxole can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated benzo[1,3]dioxole derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of novel pharmaceuticals.
Biology and Medicine:
- Potential use in the development of drugs targeting specific enzymes or receptors.
- Investigated for its anticancer properties due to the bioactivity of the benzo[1,3]dioxole moiety.
Industry:
- Utilized in the production of agrochemicals and other specialty chemicals.
- Employed in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester is largely dependent on its interaction with biological targets. The benzo[1,3]dioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxo-ethyl group and carbamate ester can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following structurally related compounds share the carbamic acid tert-butyl ester backbone but differ in substituents, influencing their physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity : The benzo[1,3]dioxol group in the target compound and 5e enhances lipophilicity compared to 5d (methoxy-substituted) and 5f (dioxane-substituted), as evidenced by calculated logP values (e.g., target compound: ~2.5 vs. 5d : ~1.8) .
- Hydrolytic Stability : The tert-butyl ester in all compounds confers resistance to hydrolysis under physiological conditions, contrasting with methyl or ethyl esters .
Research Findings and Trends
Substituent Impact: Benzo[1,3]dioxol Group: Enhances aromatic π-π interactions in target binding, as observed in kinase inhibitors .
Safety Profile: tert-Butyl esters generally require precautions against inhalation and skin contact, as noted in safety data sheets for analogues .
Biological Activity
(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester, also known as tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate, is a synthetic organic compound characterized by its unique structural components, including the benzo[1,3]dioxole moiety and carbamate functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- CAS Number : 121505-99-5
- Purity : ≥95%
The biological activity of (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The benzo[1,3]dioxole moiety can inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may modulate receptor functions, influencing signaling pathways associated with cell proliferation and apoptosis.
- Hydrogen Bonding : The carbamate ester group enables hydrogen bonding interactions that enhance its binding affinity to biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzo[1,3]dioxole structure. For instance:
- A study synthesized derivatives of benzo[d][1,3]dioxol and assessed their cytotoxic effects on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin .
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF7) |
|---|---|---|---|
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
| Compound 5 | 2.38 µM | 1.54 µM | 4.52 µM |
This demonstrates that certain derivatives exhibit greater efficacy than established chemotherapeutics.
Antibacterial Activity
The compound has also been explored for its antibacterial properties:
- Research on derivatives containing the benzo[1,3]dioxole system showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives achieved minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus .
| Derivative | MIC (Sarcina) | MIC (Staphylococcus aureus) |
|---|---|---|
| Compound 4e | 80 nM | 110 nM |
| Compound 6c | 90 nM | Not specified |
Case Study 1: Anticancer Activity Assessment
In a comprehensive study assessing the anticancer mechanisms of similar compounds, researchers conducted cell cycle analysis and apoptosis assessments. They found that certain derivatives could arrest cancer cells in the G2/M phase and enhance caspase activity, indicating apoptosis induction .
Case Study 2: Antibacterial Screening
Another study focused on the synthesis of pyrazoline derivatives containing the benzo[1,3]dioxole structure. These compounds exhibited significant antibacterial activity against various pathogens, underscoring the therapeutic potential of this structural motif in drug development .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Its applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. Research indicates that compounds with the benzo[1,3]dioxole moiety often demonstrate cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown activity against bacterial and fungal pathogens, suggesting that this compound could be explored for developing new antimicrobial agents.
Agrochemicals
The compound's structure may lend itself to applications in crop protection:
- Pesticide Development : Research into similar carbamate esters has led to the development of effective pesticides. The unique properties of (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester could be harnessed to create novel agrochemicals with improved efficacy and reduced environmental impact.
Materials Science
This compound can also be investigated for its potential uses in materials science:
- Polymer Chemistry : The reactivity of the carbamate group allows for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as biodegradability or improved mechanical strength.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of compounds containing the benzo[1,3]dioxole structure. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, warranting further investigation into (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester as a lead compound for drug development.
Case Study 2: Pesticide Efficacy
Research conducted by agricultural scientists demonstrated that carbamate esters could serve as effective insecticides. In field trials, a derivative of (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid was tested against common agricultural pests and showed promising results in reducing pest populations while maintaining crop yield.
Q & A
Q. What are the established synthetic routes for preparing (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester?
The compound is typically synthesized via coupling reactions. A common method involves reacting 2-(benzo[1,3]dioxol-5-yl)propanoic acid with tert-butyl hydroxycarbamate using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This forms the ester linkage under mild conditions, yielding the product as a colorless oil after purification via silica gel chromatography (eluent: EtOAc/hexane = 1:10) . Alternative routes may employ carbodiimide-based activation of the carboxylic acid, followed by nucleophilic attack by the tert-butyl carbamate group.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the benzo[1,3]dioxole aromatic protons (δ ~6.8–7.2 ppm), tert-butyl group (δ ~1.4 ppm), and carbamate carbonyl (δ ~155–160 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable with reverse-phase C18 columns and UV detection.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) against theoretical mass .
- X-ray Crystallography: For crystalline derivatives, this confirms stereochemistry and molecular packing .
Advanced Research Questions
Q. What computational strategies predict the binding interactions of this compound with viral proteases like SARS-CoV-2 Mpro?
Molecular docking (e.g., Glide or AutoDock) and molecular dynamics (MD) simulations (100 ns trajectories) are used to assess binding. For a structurally similar tert-butyl carbamate derivative, docking scores (Glide score: −8.21 kcal/mol) revealed hydrogen bonds with SARS-CoV-2 Mpro residues (GLN 189, LEU 141, HIS 164) and hydrophobic interactions with LEU 27, MET 49, and CYS 145 . MD simulations analyze stability via root-mean-square deviation (RMSD <2 Å) and residue flexibility (RMSF) .
Key Interactions Table
| Residue | Interaction Type | Bond Length (Å) |
|---|---|---|
| GLN 189 | Hydrogen bond | 1.84–2.38 |
| LEU 141 | Hydrogen bond | 2.04 |
| HIS 164 | Hydrogen bond | 2.04 |
| MET 49 | Hydrophobic | N/A |
Q. How does stereochemistry influence the reactivity of the tert-butyl carbamate group in multi-step syntheses?
The tert-butyl carbamate acts as a stereochemically stable protecting group for amines. Its bulky tert-butyl moiety minimizes racemization during peptide couplings. For example, in peptidomimetic γ-secretase inhibitor synthesis, the carbamate group retains configuration during amide bond formation with Leu-Phe-NH₂·HCl, using carbodiimide/HOBt activation . Stereoselective synthesis of chiral β-amino carbonyl derivatives also relies on tert-butyl carbamates to preserve enantiomeric excess (>95%) .
Q. What strategies mitigate competing side reactions during functionalization of the benzo[1,3]dioxole ring?
- Electrophilic Aromatic Substitution (EAS): Use directing groups (e.g., ketone at the 2-position) to regioselectively introduce substituents.
- Reductive Conditions: Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ reduction of the ketone requires protecting the carbamate to prevent dealkylation .
- Oxidative Stability: Avoid strong oxidants (e.g., KMnO₄) that may cleave the dioxolane ring.
Methodological Considerations
- Synthetic Optimization: Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane). Scale-up requires inert atmospheres (N₂/Ar) to prevent tert-butyl group hydrolysis.
- ADME Prediction: Tools like SwissADME predict logP (~2.5) and permeability, indicating moderate blood-brain barrier penetration .
- Crystallography: Slow evaporation from hexane/EtOAc mixtures yields crystals suitable for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
